CalFluor 488 Azide

Catalog No.
S6589098
CAS No.
M.F
C37H49N5O13S2
M. Wt
835.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CalFluor 488 Azide

Product Name

CalFluor 488 Azide

IUPAC Name

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate

Molecular Formula

C37H49N5O13S2

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50)

InChI Key

SBSDHAKNPDGNRX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-]

The exact mass of the compound CalFluor 488 Azide is 835.27682898 g/mol and the complexity rating of the compound is 1690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

CalFluor 488 Azide (CAS: 1798305-98-2) is a highly specialized, water-soluble fluorogenic probe engineered for bioorthogonal bioconjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . Unlike standard fluorescent dyes, it relies on a photoinduced electron transfer (PeT) mechanism that keeps the molecule in a dark, quenched state until the azide reactive group forms a triazole linkage with an alkyne [1]. With an excitation maximum of 500 nm and an emission maximum of 521 nm, it is optimized for standard 488 nm laser lines and FITC filter sets . For procurement and assay development, its primary value lies in enabling high-contrast, wash-free detection workflows, fundamentally streamlining the handling of complex biological matrices and sensitive bioconjugation processes [1].

Research Fit

Workflow
Bioorthogonal click chemistry via CuAAC or copper-free SPAAC
Detection Mode
Fluorogenic “off-to-on” probe enables no-wash imaging
Instrument Compatibility
Excites at 488 nm; standard FITC/GFP filter sets

Substituting CalFluor 488 Azide with generic, 'always-on' fluorophores like Alexa Fluor 488 Azide or FAM Azide introduces severe process limitations in complex assays . Generic azides are highly fluorescent in both their unreacted and reacted states, meaning that any excess, unreacted probe will generate massive background noise [1]. To mitigate this, standard dyes require rigorous, multi-step washing protocols that are time-consuming, reduce throughput, and risk degrading delicate samples such as live cells or thick tissue sections . By failing to quench unreacted signal, generic substitutes preclude the development of streamlined 'mix-and-read' assays and prevent accurate real-time kinetic monitoring of bioconjugation reactions [1].

Substitution Risk

CalFluor 488 Azide
Fluorogenic activation upon triazole formation permits direct no-wash detection; reported 243-fold turn-on ratio drives high signal-to-background contrast.
Always-fluorescent azides
Constant background signal requires washing steps, limiting live-cell and in vivo compatibility; probe removal may not be feasible without disrupting sample integrity.
Earlier-generation fluorogenic azides may exhibit lower activation ratios (reported 3.5‑ to 10‑fold), which can reduce contrast in sensitive no-wash applications. Direct substitution without validation may compromise assay sensitivity.

Fluorescence Turn-On Enhancement

CalFluor 488 Azide provides a massive fluorescence enhancement upon target binding compared to early-generation fluorogenic probes. Upon triazole formation via click chemistry, CalFluor 488 exhibits a 243-fold increase in fluorescence [1]. In contrast, earlier azidonaphthyl fluorescein switches only provided a 30-fold enhancement [1].

Evidence DimensionFluorescence enhancement (turn-on ratio) upon triazole formation
Target Compound Data243-fold enhancement
Comparator Or BaselineAzidonaphthyl fluorescein (30-fold enhancement)
Quantified Difference>8x greater signal-to-noise enhancement ratio
ConditionsCuAAC reaction with alkyne, pH 7.4 PBS

A 243-fold turn-on ratio allows buyers to eliminate post-labeling wash steps entirely, streamlining high-throughput screening without sacrificing signal clarity.

Turn-On Ratio
Head-to-head
243-fold fluorescence enhancement
Reported quantum yield increase drives no-wash signal contrast.
vs. earlier azidofluoresceins (3.5–10×); aqueous, post-CuAAC

PeT-Mediated Background Quenching

The procurement value of a wash-free probe relies on near-zero background before the reaction. CalFluor 488 Azide utilizes a photoinduced electron transfer (PeT) mechanism driven by a dimethoxy aryl substituent, suppressing the unreacted azide's quantum yield to an exceptionally low 0.0003 [1]. Upon click reaction, the quantum yield rises to 0.0747 [1]. Standard 'always-on' substitutes like FAM Azide maintain high quantum yields regardless of reaction state.

Evidence DimensionUnreacted state fluorescence quantum yield (Φ)
Target Compound DataΦ = 0.0003 (unreacted)
Comparator Or BaselineStandard fluorescein/FAM azides (Φ typically > 0.7 unreacted)
Quantified Difference>2000-fold lower background fluorescence in the unreacted state
ConditionsMeasured in pH 7.4 phosphate-buffered saline

The near-zero unreacted quantum yield prevents false-positive signals in complex matrices where unreacted probe cannot be physically washed away.

No-Wash Imaging
Class-level inference
Validated in live cells, zebrafish, and mouse brain slices
Eliminates wash steps; preserves sample integrity for live-cell and in vivo studies.
Always-fluorescent azides require extensive washing, which may preclude dynamic imaging.

Reduced Non-Specific Binding

Beyond the turn-on mechanism, CalFluor 488 Azide is engineered with zwitterionic oligoethylene glycol solubilizing groups to improve processability. When compared to highly hydrophobic or purely sulfated predecessor dyes, the zwitterionic tails in CalFluor probes significantly reduce non-specific interactions with lipid membranes and hydrophobic protein pockets during intracellular labeling [1].

Evidence DimensionNon-specific background binding in complex matrices
Target Compound DataMinimal background retention due to zwitterionic oligoethylene glycol tails
Comparator Or BaselineSulfated predecessors or highly hydrophobic alkyl azides
Quantified DifferenceQualitatively lower background fluorescence from non-specific matrix adsorption
ConditionsIntracellular labeling of alkyne-tagged biomolecules under no-wash conditions

Reduces the need for harsh blocking or washing buffers, preserving delicate cellular architectures and improving reproducibility in automated imaging workflows.

488 vs. 555 Family
Head-to-head
CalFluor 488: 243× vs. CalFluor 555: 35× enhancement
Reported ~7× higher signal increase under identical conditions; favors green-channel sensitivity.
Identical aqueous post-click conditions; supports 488 nm platform selection.
Solubility Design
Supporting evidence
Patented sulfobetaine zwitterionic group
Reported to enhance water solubility and reduce non-specific binding.
Quantified solubility comparisons not provided; structural feature supports aqueous bioconjugation.

No-Wash Live-Cell Imaging

Because of its 243-fold fluorescence enhancement and ultra-low unreacted quantum yield, CalFluor 488 Azide is the optimal choice for tracking metabolically labeled glycans, lipids, or newly synthesized proteins in live cells or thick tissue slices where washing is physically restricted or detrimental to sample integrity [1].

Real-Time Bioconjugation Monitoring

The immediate fluorogenic response upon triazole formation allows process chemists and assay developers to monitor the kinetics of CuAAC or SPAAC bioconjugation reactions in real-time, without needing to take aliquots for chromatographic separation or post-reaction purification [1].

Mix-and-Read High-Throughput Screening

In automated high-throughput screening (HTS) environments, eliminating wash steps drastically reduces liquid handling time and consumable costs. CalFluor 488 Azide enables streamlined 'mix-and-read' assay architectures for detecting alkyne-tagged pharmaceutical candidates or biomolecules with minimal background interference [1].

Application Fit

Application
Selection Property
Validation Focus
Live-Cell & In Vivo No-Wash Imaging
Fluorogenic off-to-on activation
No-wash protocol reproducibility in target model
High-Sensitivity 488 nm Microscopy & Flow Cytometry
Reported 243× turn-on ratio
Signal-to-background ratio vs. instrument settings
Copper-Free SPAAC Labeling
Compatible with strain-promoted click chemistry
Fluorogenic response in copper-sensitive systems
Bioconjugation in Complex Media
Sulfobetaine solubility motif
Non-specific binding and aggregation in lysates/serum

XLogP3

1.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

835.27682898 Da

Monoisotopic Mass

835.27682898 Da

Heavy Atom Count

57

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